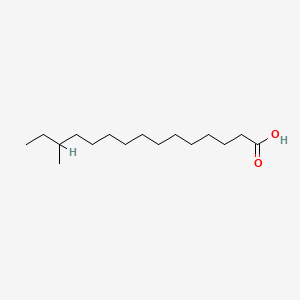

Anteisohexadecanoic acid

Description

Contextualization within Branched-Chain Fatty Acids (BCFAs)

13-Methylpentadecanoic acid is a type of branched-chain fatty acid (BCFA), a group of fatty acids characterized by one or more methyl groups on their carbon chain. creative-proteomics.com BCFAs are found in various natural sources, including bacteria, plants, and animals. gerli.com They are categorized mainly into two series: iso-series, where the methyl group is on the penultimate carbon from the methyl end, and anteiso-series, where the methyl group is on the antepenultimate (third from the end) carbon. gerli.comlipotype.com

13-Methylpentadecanoic acid, with its methyl group on the third carbon from the end of a 15-carbon chain, is classified as an anteiso-fatty acid. gerli.comgerli.com This structure distinguishes it from its iso-counterpart, 14-methylpentadecanoic acid. gerli.com The position of this methyl branch gives BCFAs like 13-methylpentadecanoic acid unique physicochemical properties, such as lower melting points compared to their straight-chain equivalents. mdpi.comresearchgate.net This property is crucial for maintaining the fluidity of cell membranes, particularly in bacteria that inhabit diverse and extreme environments. lipotype.comnih.govnih.gov BCFAs are significant components of bacterial membrane lipids and are also found in ruminant-derived foods like dairy and meat, as a result of microbial synthesis in the rumen. creative-proteomics.comlipotype.comresearchgate.net

Historical Perspective of Discovery and Initial Characterization

The identification of branched-chain fatty acids, including those of the anteiso series, has been closely linked to advancements in lipid analysis techniques, particularly gas chromatography-mass spectrometry (GC-MS). scispace.commdpi.com An early and notable identification of 13-methylpentadecanoic acid in mammalian tissues was reported in a 1979 study on baboon liver lipids. nih.gov In this research, a total of 26 monomethyl branched saturated fatty acids were identified, highlighting 13-methylpentadecanoic acid as a novel anteiso component with an odd number of carbon atoms in its chain. nih.gov

Further research has identified 13-methylpentadecanoic acid and its derivatives in various other organisms. For instance, its methyl ester form has been found in the microalga Chlorella variabilis and in extracts of the plant Anisomeles malabarica. caymanchem.com Additionally, a derivative, 2-methoxy-13-methylpentadecanoic acid, was identified for the first time in the phospholipids (B1166683) of the Caribbean sponge Amphimedon complanata, with researchers suggesting a bacterial origin due to symbiosis with the sponge. gerli.comscispace.com The biosynthesis and taxonomic significance of BCFAs in bacteria have been a subject of extensive review, underscoring their importance in microbial classification. nih.gov

Overarching Significance in Biochemical and Biological Research

13-Methylpentadecanoic acid holds significance in several areas of biochemical and biological research. As a component of BCFAs, it is studied for its role in modulating the physical properties of cell membranes. mdpi.com The presence of anteiso-fatty acids can significantly lower the phase transition temperature of membrane lipids, which is a critical adaptation for microorganisms to maintain membrane fluidity in response to temperature changes. mdpi.com

The compound also serves as a valuable biomarker. The fatty acid profiles of organisms, including the relative abundance of specific BCFAs, can be used for taxonomic classification, particularly in bacteria. gerli.comnih.gov Its presence in environmental samples can offer insights into the microbial community composition and metabolic status. gerli.com

In the context of metabolism, 13-methylpentadecanoic acid is recognized as a mammalian and a Caenorhabditis elegans metabolite. nih.gov Research is exploring the distinct effects of different BCFAs on energy metabolism. researchgate.net Furthermore, its unique structure makes it a subject of interest in biotechnology and as a building block for synthesizing other chemical compounds. lookchem.com For example, a hydroxylated form, 3-hydroxy-13-methylpentadecanoic acid, is noted for its potential as a precursor for bio-based polymers like polyhydroxyalkanoates (PHAs), where the methyl branch could enhance thermal stability. vulcanchem.com

Data Tables

Table 1: Chemical Properties of 13-Methylpentadecanoic Acid

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 13-methylpentadecanoic acid | nih.gov |

| Molecular Formula | C₁₆H₃₂O₂ | nih.govlookchem.com |

| Molecular Weight | 256.42 g/mol | nih.govlookchem.com |

| Synonyms | Anteisopalmitic acid, Anteisohexadecanoic acid | nih.gov |

| Classification | Long-chain fatty acid, Methyl-branched fatty acid | nih.govchemfont.ca |

| CAS Number | 20121-96-4 | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

13-methylpentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-3-15(2)13-11-9-7-5-4-6-8-10-12-14-16(17)18/h15H,3-14H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWASUAHHCLARMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942151 | |

| Record name | 13-Methylpentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20121-96-4 | |

| Record name | Anteisohexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20121-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecanoic acid, 13-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020121964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Methylpentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution in Biological Systems

Microbial Occurrence and Origin

Branched-chain fatty acids are significant components of the lipids in many bacterial species.

13-Methylpentadecanoic acid is found in several Gram-positive bacteria, particularly those inhabiting the rumen. Cellulolytic bacteria such as Ruminococcus flavefaciens, Ruminococcus albus, and Butyrivibrio fibrisolvens are known to contain iso and anteiso fatty acids. mdpi.comnih.gov Specifically, strains of Prevotella are recognized for their content of anteiso-C15:0. mdpi.comresearchgate.net

The fatty acid profiles of myxobacteria, such as Stigmatella aurantiaca and Myxococcus xanthus, are dominated by iso-fatty acids. researchgate.netnih.gov While 13-methyltetradecanoic acid (iso-15:0) is a main component, the broader category of iso-branched fatty acids is characteristic of these organisms. nih.govnih.gov The fatty acid composition of M. xanthus is notably similar to that of S. aurantiaca, suggesting a common fatty acid pattern for myxobacteria, which includes a high proportion of iso-branched C15 and C17 acids. nih.gov

Branched-chain fatty acids, including 13-methylpentadecanoic acid, are integral to the composition of microbial lipidomes. mdpi.com These fatty acids are incorporated into the cell membranes of bacteria and play a role in maintaining membrane fluidity and function. mdpi.com

Eukaryotic Occurrence and Sources

The presence of 13-methylpentadecanoic acid extends to various eukaryotic organisms, indicating its involvement in their metabolic processes.

This fatty acid is recognized as a metabolite in both the nematode Caenorhabditis elegans and in mammals. nih.govebi.ac.ukgerli.com Research on C. elegans has shown that it can synthesize branched-chain fatty acids, which are essential for its growth and development. gerli.com In mammals, 13-methylpentadecanoic acid has been identified as a novel anteiso component in the liver lipids of baboons. nih.gov Furthermore, it is found in ruminant milk and meat, originating from the microbial activity in the rumen and subsequent absorption by the animal. mdpi.com

Marine environments harbor a variety of organisms that synthesize or accumulate 13-methylpentadecanoic acid. Sponges, for instance, contain a wide array of fatty acids, including branched-chain varieties. gerli.comresearchgate.net These compounds are often considered to have chemotaxonomic significance. gerli.com While specific data for 13-methylpentadecanoic acid in all sponge species is not extensively detailed, the presence of various monomethyl branched fatty acids is well-documented. gerli.comresearchgate.net For example, 3,13-dimethyl-tetradecanoic acid, a related compound, has been identified in the sponge Hymeniacidon sanguinea. ulpgc.es Microalgae are another significant source of diverse fatty acids in the marine food web, contributing to the fatty acid profiles of organisms that consume them. ifremer.fr

Detection in Plant-Derived Products (e.g., Anisomeles malabarica)

13-Methylpentadecanoic acid, in its methyl ester form, has been identified within the bioactive fractions of extracts from the plant Anisomeles malabarica. caymanchem.comcaymanchem.comglpbio.com This plant, commonly known as the Malabar catmint, is utilized in traditional medicine, and phytochemical studies have revealed a variety of compounds within its leaves and flowers. wikipedia.org The presence of 13-methylpentadecanoic acid methyl ester in A. malabarica highlights the distribution of this branched-chain fatty acid in the plant kingdom. caymanchem.comcaymanchem.com

Ecological Context and Environmental Presence

Role as Microbial Markers in Environmental Samples (e.g., soils)

Branched-chain fatty acids, including 13-methylpentadecanoic acid (an anteiso-fatty acid), serve as important chemotaxonomic markers for identifying and quantifying microbial populations in environmental samples like soil. wikipedia.org The analysis of phospholipid-derived fatty acids (PLFAs) is a widely used method to assess the biomass and composition of living microbial communities. wikipedia.org

These fatty acids are integral components of microbial cell membranes. wikipedia.org Specific structures, such as the position of methyl branching, are characteristic of particular microbial groups. Anteiso-fatty acids, along with iso-fatty acids, are predominantly considered markers for bacteria, particularly Gram-positive bacteria. wiley.com Monitoring the profile of these fatty acids allows researchers to understand the microbial dynamics in soil, which can be influenced by external factors such as agricultural practices or pollution. wiley.com

Table 1: Fatty Acid Markers for Microbial Groups in Soil

| Fatty Acid Type | Marker For | Example Compounds |

| Anteiso-Branched | Bacteria (esp. Gram-positive) | 13-Methyltetradecanoic acid, 13-Methylpentadecanoic acid |

| Iso-Branched | Bacteria (esp. Gram-positive) | 13-Methyltetradecanoic acid, 14-Methylpentadecanoic acid wiley.com |

| Monounsaturated | Arbuscular Mycorrhizal Fungi (AMF) | 16:1 ω5c wikipedia.org |

| Polyunsaturated | Fungi | Linoleic acid (18:2 ω6c) wikipedia.org |

Involvement in Trophic Interactions within Ecosystems

Fatty acids are valuable tools for tracing trophic relationships and understanding food web dynamics in ecosystems. dal.cafrontiersin.org The principle behind their use as trophic markers is that many organisms, particularly animals, have a limited ability to synthesize certain types of fatty acids de novo. dal.ca Therefore, the fatty acid composition of an animal's tissues often reflects its long-term diet. dal.ca

13-Methylpentadecanoic acid is primarily of bacterial origin. gerli.com Its presence in the tissues of a consumer organism indicates the ingestion of bacteria, either directly or indirectly through the consumption of other organisms that feed on bacteria. For example, branched-chain fatty acids are found in the meat and milk of ruminant animals like cattle and sheep. gerli.com These compounds originate from the vast populations of bacteria residing in the rumen, which are then passed up the food chain. gerli.com The analysis of such marker fatty acids allows scientists to deconstruct predator-prey relationships and the flow of energy from the microbial level to higher trophic levels. dal.cafrontiersin.org

Table 2: Application of Fatty Acids in Trophic Studies

| Marker Type | Principle of Use | Ecological Insight |

| Bacterial Fatty Acids (e.g., 13-Methylpentadecanoic acid) | Synthesized by bacteria but not by higher animals. gerli.com | Indicates a dietary link to the microbial food web. dal.ca |

| Essential Fatty Acids (e.g., Omega-3, Omega-6) | Synthesized by primary producers (e.g., algae) but not by most animals. | Traces the primary production source at the base of the food web. |

| Fatty Acid Ratios (e.g., DHA/EPA) | Ratios can differ between planktivorous and piscivorous organisms. frontiersin.org | Helps to distinguish between different feeding strategies and trophic levels. frontiersin.org |

Biosynthesis and Metabolic Pathways

De Novo Biosynthesis Mechanisms

The creation of 13-methylpentadecanoic acid begins with the selection of a specific primer, followed by a series of elongation steps.

The biosynthesis of anteiso-fatty acids like 13-methylpentadecanoic acid is initiated by a primer derived from the branched-chain amino acid isoleucine. wikipedia.org This process begins with the transamination of isoleucine to its corresponding α-keto acid, α-keto-β-methylvaleric acid. wikipedia.orgasm.org This α-keto acid then undergoes oxidative decarboxylation, catalyzed by the branched-chain α-keto acid dehydrogenase (Bkd) complex, to form 2-methylbutyryl-CoA. wikipedia.orgfrontiersin.org This molecule serves as the specific primer for the synthesis of odd-numbered anteiso-fatty acids. wikipedia.orgasm.org

In contrast, other branched-chain amino acids lead to different types of BCFAs. Valine is the precursor for even-numbered iso-fatty acids, while leucine (B10760876) gives rise to odd-numbered iso-fatty acids. asm.org Studies in various bacteria, including Listeria monocytogenes, have demonstrated that supplementing the growth medium with isoleucine significantly increases the proportion of anteiso-fatty acids, such as anteiso-C15:0 and anteiso-C17:0. asm.org

| Precursor Amino Acid | Corresponding α-Keto Acid | Resulting Acyl-CoA Primer | Type of Branched-Chain Fatty Acid |

| Isoleucine | α-keto-β-methylvaleric acid | 2-methylbutyryl-CoA | Odd-numbered anteiso-fatty acids |

| Leucine | α-ketoisocaproate | Isovaleryl-CoA | Odd-numbered iso-fatty acids |

| Valine | α-ketoisovalerate | Isobutyryl-CoA | Even-numbered iso-fatty acids |

Once the 2-methylbutyryl-CoA primer is formed, the fatty acid chain is elongated through a series of reactions carried out by a specialized branched-chain fatty acid synthesizing system. wikipedia.org This system is distinct from the fatty acid synthase (FAS) that produces straight-chain fatty acids. wikipedia.org A key enzyme in this process is β-ketoacyl-acyl carrier protein synthase III (FabH), which catalyzes the initial condensation of the primer with malonyl-CoA. asm.org The FabH enzymes in bacteria that produce BCFAs, such as Bacillus subtilis, show a preference for branched-chain acyl-CoA primers over acetyl-CoA. asm.orgfrontiersin.org

The subsequent elongation cycles involve the sequential addition of two-carbon units from malonyl-CoA, with each cycle comprising condensation, reduction, dehydration, and a second reduction step, similar to straight-chain fatty acid synthesis. microbenotes.comutah.edu The entire process is carried out by the fatty acid synthase complex, which in many bacteria is a multi-enzyme system. microbenotes.com

The specificity for producing anteiso-fatty acids is primarily determined by two factors: the availability of the isoleucine-derived primer and the substrate specificity of the initial condensing enzyme, FabH. asm.org The catabolism of branched-chain amino acids is a significant source of these primers. plos.orgnih.gov In some organisms, the de novo synthesis of branched-chain amino acids from carbohydrate metabolism also contributes to the pool of precursors for BCFA synthesis. frontiersin.org

Studies have shown that the activity of the branched-chain α-keto acid decarboxylase is significantly higher with branched-chain substrates derived from isoleucine, leucine, and valine compared to straight-chain substrates. wikipedia.org In Bacillus species, the enzyme exhibits the highest specificity for the isoleucine-derived α-keto-β-methylvaleric acid. wikipedia.org This enzymatic preference ensures the efficient production of the necessary primers for anteiso-fatty acid synthesis. Furthermore, research on rumen fluid has confirmed that L-isoleucine is the primary precursor for the synthesis of (S)-enantiomers of anteiso-fatty acids. plos.org

Metabolic Fates and Turnover Dynamics

Once synthesized, 13-methylpentadecanoic acid can be incorporated into cellular structures or broken down for energy. The turnover of this fatty acid is a dynamic process influenced by the metabolic state of the organism.

The primary catabolic pathway for fatty acids, including branched-chain fatty acids, is β-oxidation. vulcanchem.commdpi.com This process occurs within the mitochondria and involves the sequential removal of two-carbon units from the acyl-CoA form of the fatty acid. wikipedia.org However, the methyl branch in anteiso-fatty acids like 13-methylpentadecanoic acid can present a challenge to the standard β-oxidation enzymes. While β-oxidation is the likely route for its degradation, the process may require specific enzymes to handle the branched structure. vulcanchem.com In some cases, particularly with certain branched-chain fatty acids, α-oxidation may also play a role in their breakdown. mdpi.comnih.gov

Before entering metabolic pathways, fatty acids must be activated. This typically involves their conversion to acyl-CoA thioesters, a reaction catalyzed by acyl-CoA synthetases. nih.govnih.gov This activation is a prerequisite for both anabolic processes, like incorporation into phospholipids (B1166683), and catabolic processes like β-oxidation. nih.govnih.gov

Another important derivatization is the formation of acylcarnitines. The transport of long-chain fatty acids into the mitochondria for β-oxidation is facilitated by the carnitine shuttle system. Acyl-CoA esters are converted to acylcarnitines, which are then transported across the mitochondrial membrane. nih.gov Therefore, 13-methylpentadecanoyl-CoA can be converted to 13-methylpentadecanoylcarnitine to enable its transport into the mitochondria for subsequent degradation. pathbank.org

Role of α-oxidation in Metabolic Processing

Alpha-oxidation (α-oxidation) is a metabolic pathway that shortens fatty acids by a single carbon from the carboxyl end. wikipedia.org This process is essential for the degradation of certain 3-methyl branched-chain fatty acids, such as phytanic acid, which is derived from the diet, particularly from ruminant fats and dairy products. pnas.org The methyl group on the third carbon (β-carbon) of these fatty acids obstructs the standard β-oxidation pathway, necessitating an alternative catabolic route. pnas.org

The α-oxidation of phytanic acid occurs in peroxisomes and involves a series of enzymatic steps. It begins with the conversion of phytanic acid to phytanoyl-CoA, which is then hydroxylated to 2-hydroxyphytanoyl-CoA. A lyase then cleaves this intermediate into pristanal (B217276) and formyl-CoA. The pristanal is subsequently oxidized to pristanic acid, which, lacking the problematic β-methyl group, can then be broken down further via β-oxidation. wikipedia.org

However, 13-methylpentadecanoic acid is an anteiso fatty acid, with its methyl branch located on the third carbon from the methyl (omega) end of the acyl chain, not near the carboxyl end. gerli.com This structural difference means that it does not possess a methyl group in the β-position that would block β-oxidation. Therefore, α-oxidation is not the primary metabolic pathway for 13-methylpentadecanoic acid. Instead, it can be catabolized through the conventional β-oxidation pathway, similar to other saturated fatty acids.

Regulation of Biosynthesis and Metabolism

The synthesis and breakdown of 13-methylpentadecanoic acid are governed by a complex interplay of genetic, enzymatic, and external nutritional factors. These regulatory systems ensure that the production of this and other branched-chain fatty acids (BCFAs) is aligned with the organism's metabolic needs and environmental conditions.

Genetic and Enzymatic Control Mechanisms

The biosynthesis of anteiso fatty acids like 13-methylpentadecanoic acid is highly dependent on the availability of specific precursor molecules, particularly in bacteria which are a primary source of these compounds. The synthesis of anteiso fatty acids is initiated by a branched short-chain acyl-CoA primer. For 13-methylpentadecanoic acid (an anteiso-C16 fatty acid), the specific primer is α-methylbutyryl-CoA, which is derived from the branched-chain amino acid L-isoleucine. cdnsciencepub.com

The relative abundance of different BCFAs in microorganisms like Bacillus subtilis is directly related to the availability of these precursors. cdnsciencepub.com The subsequent elongation of the α-methylbutyryl-CoA primer is carried out by the fatty acid synthase (FAS) system.

At a higher level, cellular lipid metabolism is controlled by key transcriptional factors and energy-sensing enzymes:

Peroxisome Proliferator-Activated Receptors (PPARs): These are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. vulcanchem.commdpi.com While direct studies on 13-methylpentadecanoic acid are limited, other BCFAs have been shown to influence the expression of genes regulated by PPARs, such as PDK4, which is involved in modulating glucose and fatty acid oxidation. nih.gov The methyl branch in BCFAs can alter their interaction with these receptors, thereby modulating metabolic pathways. vulcanchem.com

AMP-activated protein kinase (AMPK): As a central regulator of cellular energy homeostasis, AMPK is activated during low-energy states. researchgate.net Its activation promotes catabolic processes like fatty acid oxidation and inhibits anabolic pathways such as fatty acid synthesis. researchgate.net This system provides overarching control of the cellular lipid pool, indirectly influencing the metabolism of all fatty acids, including 13-methylpentadecanoic acid.

Nutritional and Environmental Influences on Synthesis in Organisms (e.g., forage content in ruminants)

The synthesis of 13-methylpentadecanoic acid in certain organisms is profoundly influenced by diet. This is most evident in ruminants, where the fatty acid composition of milk and meat is directly linked to their feed. researchgate.netmdpi.com The primary synthesis of BCFAs occurs in the rumen through microbial activity. researchgate.net

A key dietary factor is the ratio of forage to concentrate. Studies in Holstein cows have demonstrated that a high-forage, low-concentrate (HF:C) diet significantly increases the concentration of total BCFAs in milk fat compared to a low-forage, high-concentrate (LF:C) diet. researchgate.netnih.gov This increase specifically includes anteiso fatty acids like 13-methylpentadecanoic acid. nih.govresearchgate.net The elevated fiber content in high-forage diets promotes the growth of cellulolytic bacteria in the rumen, such as Ruminococcus flavefaciens and Ruminococcus albus, which are major producers of BCFAs. mdpi.comnih.gov These bacteria utilize branched-chain amino acids derived from the digestion of dietary protein to synthesize BCFAs, which are essential structural components of their cell membranes. mdpi.com

The effect of diet on the milk fat concentration of 13-methylpentadecanoic acid is detailed in the table below, based on a crossover trial with Holstein cows.

Table 1: Effect of Forage Content on 13-Methylpentadecanoic Acid Concentration in Milk Fat Data extracted from a study on Holstein cows comparing low-forage:high-concentrate (LF:C) and high-forage:high-concentrate (HF:C) diets. nih.gov

| Diet Type | 13-Methylpentadecanoic acid ( g/100g of fatty acids) |

|---|---|

| Low-Forage:High-Concentrate (LF:C) | 0.040 ± 0.007 |

| High-Forage:Low-Concentrate (HF:C) | 0.048 ± 0.008 |

These findings show that nutritional strategies, particularly increasing the forage content in the diet of ruminants, can effectively enrich milk and meat products with specific BCFAs like 13-methylpentadecanoic acid. researchgate.netresearchgate.net

Biological Functions and Systemic Roles

Contributions to Cellular Membrane Structure and Dynamics

The composition of fatty acids within cellular membranes is a critical determinant of their biophysical properties and plays a significant role in cellular signaling. nih.gov

The structure of fatty acids is a key factor in defining the physical characteristics of cellular membranes. nih.gov Branched-chain fatty acids, such as 13-methylpentadecanoic acid, introduce a structural disruption in the otherwise uniform packing of straight-chain fatty acids within the lipid bilayer. This disruption increases the space between acyl chains, which in turn enhances membrane fluidity and lowers the phase transition temperature.

While direct studies on 13-methylpentadecanoic acid's effect on membrane fluidity are not extensively detailed, research on similar compounds provides insight. For instance, a related marine-derived fatty acid, (Z)-13-methyltetra-4-decenoic acid, has been shown to destabilize the cell membrane in Gram-positive bacteria, suggesting that methyl-branched fatty acids can significantly alter membrane integrity. researchgate.net The general principle is that the incorporation of fatty acids that disrupt tight packing can alter membrane order and the function of membrane-associated proteins and signaling pathways. nih.gov

Fatty acids are fundamental building blocks of complex lipids that form cellular membranes. mdpi.com Phospholipids (B1166683), the primary components of these membranes, consist of a glycerol (B35011) backbone, a phosphate (B84403) group, and two fatty acid chains. nih.govmdpi.com 13-Methylpentadecanoic acid, as a fatty acid, can be incorporated into these complex lipid structures. Its identification within the liver lipids of baboons indicates that it is metabolized and integrated into the lipid architecture of mammalian tissues. ebi.ac.ukglpbio.com

The process of integration involves the enzymatic esterification of the fatty acid to the glycerol backbone, forming various types of phospholipids such as phosphatidylcholine or phosphatidylethanolamine. mdpi.comembopress.org The specific fatty acid composition of these phospholipids varies between organs and is crucial for maintaining the specialized functions of different cellular membranes. nih.gov

Interactions with Cellular Processes and Signaling

Fatty acids and their derivatives are not merely structural components; they are also active participants in cellular signaling and metabolic regulation. mdpi.com

Fatty acids are a primary source of energy for many tissues, undergoing β-oxidation within mitochondria to produce acetyl-CoA, which then enters the citric acid cycle. youtube.com The methyl-branching in a fatty acid like 13-methylpentadecanoic acid can influence its metabolic processing compared to straight-chain fatty acids.

While specific data on how 13-methylpentadecanoic acid modulates oleic acid uptake and oxidation is limited, the metabolic effects of other fatty acids are well-documented. For example, oleic acid has been shown to increase the expression of M2 macrophage markers and influence triglyceride uptake. plos.org In contrast, the saturated fatty acid palmitic acid can induce mitochondrial dysfunction and lipotoxicity in liver cells. frontiersin.org Studies comparing the metabolism of stearic acid (18:0) and oleic acid (18:1) show differences in their plasma clearance and oxidation rates, highlighting that subtle structural variations have significant metabolic consequences. nih.gov

| Fatty Acid | Cell/System Type | Observed Effect | Reference |

|---|---|---|---|

| Oleic Acid | RAW 264.7 Macrophages | Upregulated Arginase1 (Arg1) expression, an M2 marker. | plos.org |

| Oleic Acid | Murine Mesenteric Adipose Tissue | Increased M2 macrophage markers (CD206, MGL1). | plos.org |

| Palmitic Acid | RAW 264.7 Macrophages | Did not affect Arg1 expression. | plos.org |

| Palmitic Acid | HepG2 Hepatocytes | Causes lipotoxicity, oxidative stress, and mitochondrial dysfunction. | frontiersin.org |

| Stearic Acid vs. Oleic Acid | Postmenopausal Women | Stearic acid showed a lower plasma clearance rate and a lower cumulative oxidation rate compared to oleic acid. | nih.gov |

Fatty acids can act as signaling molecules by binding to nuclear receptors or modulating signal transduction pathways. mdpi.comnih.gov Saturated fatty acids, for instance, are known to activate Toll-like receptor 4 (TLR4) signaling, which stimulates inflammatory responses. mdpi.com

Direct evidence for the signaling roles of 13-methylpentadecanoic acid is not prominent in current research. However, studies on its unbranched counterpart, pentadecanoic acid (C15:0), have shown significant biological activity. Pentadecanoic acid has been demonstrated to suppress the JAK2/STAT3 signaling pathway in human breast cancer stem-like cells, which is a key pathway controlling cell survival and growth. mdpi.com This suggests that C15-family fatty acids may have important roles in modulating cellular signaling. Furthermore, fatty acid metabolism is intricately linked with major signaling pathways like PI3K/Akt/mTOR, which in turn regulate the synthesis of new fatty acids and cholesterol through transcription factors like SREBPs. nih.gov

Roles as Biological Markers in Non-Clinical Research

The unique structure of certain fatty acids allows them to be used as tracers or markers to study metabolic processes. uu.senih.gov The methyl group on branched-chain fatty acids provides a distinct signature that can be easily identified and quantified using techniques like gas-liquid chromatography. nih.gov

A closely related compound, 13-methyltetradecanoic acid (13-MTD), has been effectively used as a structurally labeled marker to investigate the turnover and mobility of fatty acids in adipose tissue in both animal models and human studies. nih.govsigmaaldrich.com Because the methyl group prevents it from being confused with common straight-chain fatty acids, researchers can track its uptake and loss from various fat depots over time. nih.gov These studies have revealed that the kinetics of fatty acid turnover differ significantly between various adipose tissue locations, such as subcutaneous, mesenteric, and perirenal fat. nih.gov In another example, the isomer 14-methylpentadecanoic acid has been identified as a potential biomarker for rheumatoid arthritis. nih.gov

| Compound | Application | Key Findings | Reference |

|---|---|---|---|

| 13-Methyltetradecanoic acid | Marker for adipose tissue turnover in rats. | Kinetics of uptake and loss differed for adipose tissue from post-abdominal, mesenteric, perirenal, and other sites. | nih.gov |

| 13-Methyltetradecanoic acid | Marker for adipose tissue turnover in humans. | Confirmed applicability for human clinical studies; kinetics differed for subcutaneous fat from the waist, arm, and thigh. | nih.gov |

| 14-Methylpentadecanoic acid | Biomarker for disease. | Identified as a biomarker for rheumatoid arthritis. | nih.gov |

Indicators of Rumen Bacterial Activity in Dairy Science

13-Methylpentadecanoic acid, an anteiso-branched-chain fatty acid (BCFA), serves as a valuable biomarker for microbial activity within the rumen of dairy cows. Ruminant products are a primary source of various BCFAs, which are synthesized de novo by rumen bacteria. mdpi.comgrazingguide.net These unique fatty acids are incorporated into the microbial cell membranes and subsequently absorbed by the host animal, eventually appearing in milk and meat. grazingguide.net

The concentration and profile of odd and branched-chain fatty acids (OBCFAs) in cow's milk fat are directly linked to the composition and activity of the rumen microbiota. nih.gov Consequently, analyzing the levels of specific BCFAs, such as 13-methylpentadecanoic acid (an anteiso C16:0 fatty acid), can provide insights into the fermentation processes occurring in the rumen. mdpi.comnih.gov For instance, changes in the dietary intake of a cow lead to shifts in the rumen bacterial populations, which in turn alters the profile of OBCFAs synthesized and secreted into the milk. nih.gov Researchers have identified certain BCFAs as potential predictors for rumen functions like biohydrogenation and as indicators for conditions such as subclinical ruminal acidosis. nih.gov

The synthesis of BCFAs in the rumen primarily involves the elongation of branched-chain amino acids like valine, leucine (B10760876), and isoleucine by microbes. mdpi.com These fatty acids are essential for the bacteria themselves, contributing to the maintenance of cell membrane fluidity. lipotype.comcreative-proteomics.com Their presence in milk fat is a direct reflection of this microbial synthesis, making them reliable indicators of the rumen environment. mdpi.comresearchgate.net

Table 1: Key Branched-Chain Fatty Acids in Ruminant Products and their Origin

| Fatty Acid Type | Common Examples in Milk Fat | Primary Origin | Significance in Dairy Science |

|---|---|---|---|

| iso-BCFA | iso-C14:0, iso-C15:0, iso-C16:0, iso-C17:0 | Rumen Microbial Synthesis | Biomarker for rumen function and fermentation patterns. nih.gov |

| anteiso-BCFA | anteiso-C15:0, anteiso-C16:0 (13-Methylpentadecanoic acid) , anteiso-C17:0 | Rumen Microbial Synthesis | Indicator of specific bacterial populations and microbial metabolism. nih.govmdpi.com |

| Odd-Chain | C15:0, C17:0 | Rumen Microbial Synthesis | Biomarker for dairy fat intake and rumen fermentation. researchgate.net |

This table summarizes the major classes of microbial-derived fatty acids found in dairy products and their significance.

Use in Characterizing Microbial Communities in Environmental Studies

Beyond the specific environment of the rumen, 13-methylpentadecanoic acid and other BCFAs are employed as biomarkers to characterize microbial communities in a wide range of environmental studies. caymanchem.comresearchgate.net Many bacterial species synthesize iso- and anteiso-fatty acids as major components of their membrane lipids. lipotype.comcaymanchem.comresearchgate.net The specific profile of these fatty acids can be distinct from one group of microorganisms to another, allowing scientists to use them as chemical fingerprints to identify the presence and relative abundance of different bacterial groups in an environmental sample. researchgate.net

The analysis of fatty acid methyl esters (FAMEs) extracted from soil, sediment, or water samples provides a snapshot of the microbial community structure and metabolic activity. researchgate.net For example, some bacteria produce iso-fatty acids but not anteiso-fatty acids, while for others the reverse is true. caymanchem.com The presence of 13-methylpentadecanoic acid (an anteiso-fatty acid) can thus point to the presence of specific bacterial genera, such as Bacillus. caymanchem.com

Furthermore, the ratio of different BCFAs, such as the anteiso/iso ratio, can serve as an indicator of the physiological state of the microbial community. Bacteria are known to alter this ratio in their cell membranes in response to environmental stressors like changes in temperature or toxicity. caymanchem.com This adaptation helps them maintain optimal membrane fluidity and function under challenging conditions. researchgate.net Therefore, analyzing these fatty acid profiles can offer valuable information on how microbial communities are responding to their environment. caymanchem.comresearchgate.net

Contribution to Overall Lipidome Diversity and Functionality

The lipidome represents the complete profile of lipids within a biological system. 13-Methylpentadecanoic acid and other BCFAs make a significant contribution to both the diversity and functionality of the lipidome, particularly in microorganisms. lipotype.comnih.gov

From a diversity standpoint, the inclusion of methyl branches on the fatty acid carbon skeleton creates structural variations compared to the more common straight-chain fatty acids. creative-proteomics.com This branching introduces a greater variety of molecular shapes into the lipidome. This structural complexity is evident in lipidomic analyses of various organisms where numerous branched-chain species are identified alongside saturated and unsaturated straight-chain fatty acids. mdpi.com

Functionally, the primary role of BCFAs like 13-methylpentadecanoic acid is the regulation of cell membrane fluidity. lipotype.comcreative-proteomics.com The methyl branch disrupts the tight packing of fatty acid chains that is characteristic of straight-chain saturated fatty acids. researchgate.net This disruption lowers the phase transition temperature of the membrane, ensuring it remains fluid and functional across a wider range of temperatures. caymanchem.comresearchgate.net Maintaining membrane fluidity is critical for essential cellular processes, including membrane transport and the function of membrane-embedded proteins. caymanchem.com Fatty acids with anteiso-branching, such as 13-methylpentadecanoic acid, are particularly effective at fluidizing membranes compared to their iso-branched counterparts. researchgate.net The ability of bacteria to modulate the concentration of BCFAs in their membranes is a key adaptive mechanism for survival in diverse environments. researchgate.net

Table 2: Functional Impact of Fatty Acid Structure on Membranes

| Fatty Acid Structure | Packing Efficiency | Effect on Membrane Fluidity | Primary Biological Role |

|---|---|---|---|

| Straight-Chain Saturated | High | Decreases (more rigid) | Energy storage, structural components. |

| Straight-Chain Unsaturated | Low (due to kinks) | Increases (more fluid) | Regulation of fluidity in higher organisms. researchgate.net |

| Branched-Chain (iso/anteiso) | Low (due to methyl group) | Increases (more fluid) | Regulation of fluidity, especially in bacteria. lipotype.comresearchgate.net |

This table compares the general effects of different fatty acid structures on the physical properties of cell membranes.

Academic Synthesis and Derivatization Approaches

Chemical Synthetic Methodologies

Classical organic synthesis provides robust and adaptable routes to 13-methylpentadecanoic acid and its analogs. These methods offer precise control over the molecular architecture, enabling the construction of the carbon skeleton and the introduction of the key methyl group at the C13 position.

The construction of the specific carbon framework of branched-chain fatty acids relies on powerful carbon-carbon bond-forming reactions. The Wittig reaction and acetylide coupling are prominent strategies for elongating carbon chains and introducing the necessary branching.

A practical synthesis for the isomeric 13-methyl-tetradecanoic acid has been described utilizing the Wittig reaction. researchgate.netcsic.esdoaj.org This approach involves the elongation of an undecanoic acid chain using isobutyraldehyde (B47883). The key step is the reaction between the triphenylphosphonium salt of bromo-undecanoic acid ethyl ester and sodium methoxide (B1231860) to generate a phosphonium (B103445) ylide (a Wittig reagent). researchgate.netcsic.esdoaj.org Subsequent addition of isobutyraldehyde to this ylide results in the formation of the branched, unsaturated fatty acid ester, which is then hydrogenated to yield the final saturated product. researchgate.netcsic.es The Wittig reaction is a versatile and widely used method for converting aldehydes and ketones into alkenes. wikipedia.orgorganic-chemistry.orgthermofisher.com

Acetylide coupling represents another powerful strategy for building the carbon backbone of long-chain fatty acids. beilstein-journals.org This methodology has been successfully employed in the total synthesis of other monounsaturated iso methyl-branched fatty acids. nih.gov A general approach involves the sequential coupling of an appropriate bromoalkane with (trimethylsilyl)acetylene. nih.govnih.gov For instance, a long-chain bifunctional bromoalkane can be coupled first, followed by deprotection and a second acetylide coupling with a short-chain iso-bromoalkane to introduce the terminal branched feature. nih.gov This sequence has proven effective, affording good yields in the synthesis of complex fatty acids. nih.govnih.gov

Table 1: Key Chemical Reactions in Branched-Chain Fatty Acid Synthesis

| Reaction Type | Reactants | Product Feature | Reference |

|---|---|---|---|

| Wittig Reaction | Phosphonium ylide + Aldehyde/Ketone | Forms a C=C double bond for chain elongation and branching | csic.eswikipedia.org |

| Acetylide Coupling | Lithium acetylide + Alkyl halide | Forms a C-C single bond, extending the carbon chain | nih.govnih.gov |

While many synthetic routes produce a racemic mixture of 13-methylpentadecanoic acid, the synthesis of specific enantiomers ((R)- or (S)-) is crucial for studying its biological activities. Stereoselective synthesis of similar chiral fatty acids, such as 13-(S)-HODE, provides a blueprint for how this could be achieved. korea.ac.kr A potential retrosynthetic analysis would involve disconnecting the molecule to key chiral building blocks. korea.ac.kr Techniques like Sharpless asymmetric dihydroxylation could be used to create a chiral diol from a commercially available olefin. korea.ac.kr This chiral intermediate could then be elaborated through a series of steps, often culminating in a Wittig reaction to join the chiral fragment with the rest of the carbon chain, thereby establishing the desired stereochemistry at the methyl-branched center. korea.ac.kr

Chemical research often requires derivatives of 13-methylpentadecanoic acid where the reactive carboxylic acid group is masked or "protected." This prevents the acid from interfering with subsequent reactions. Esterification is a common method for protecting the carboxyl group. For example, in multi-step syntheses, intermediates are often handled as methyl or ethyl esters. researchgate.net In syntheses involving acetylide coupling, hydroxyl groups on intermediates are also commonly protected, for instance, as dihydropyranyl ethers, to prevent them from reacting with the strong bases used in the coupling steps. nih.gov These protecting groups can be selectively removed under specific conditions later in the synthetic sequence to yield the final desired compound.

Enzymatic and Chemoenzymatic Synthetic Routes

Biocatalysis offers an alternative to traditional chemical synthesis, often providing higher selectivity and milder reaction conditions. Enzymes and engineered microorganisms are increasingly being harnessed for the production of complex fatty acids.

Enzymes play a central role in the natural synthesis of fatty acids and can be co-opted for in vitro production. Fatty Acid Synthase (FAS) systems are responsible for building fatty acid chains from smaller precursor molecules. nih.gov Metazoan fatty acid synthase (mFAS) has been shown to be capable of producing branched-chain fatty acids (BCFAs) by incorporating branched starter units or extender substrates like methylmalonyl-CoA instead of the usual malonyl-CoA. nih.gov However, the efficiency of this process is significantly lower than for straight-chain fatty acid synthesis, with the ketoacyl synthase (KS) domain of the enzyme complex being the rate-limiting factor. nih.gov

Lipases are another class of enzymes useful in fatty acid chemistry, particularly for the synthesis of esters and other derivatives under mild conditions. mdpi.com These enzymes can be used in organic solvents to catalyze esterification reactions, which is a key step in producing fatty acid-based products like biolubricants and cosmetics ingredients. wur.nl

Metabolic engineering of microorganisms like Escherichia coli and yeast presents a promising avenue for the sustainable production of 13-methylpentadecanoic acid from simple carbon sources like glucose. morressier.comnih.gov The core strategy involves redirecting the cell's natural fatty acid synthesis pathways to favor the production of branched-chain structures.

A key intervention in E. coli is the replacement of the native β-ketoacyl-(acyl-carrier-protein) synthase, FabH, which is specific for the straight-chain starter acetyl-CoA, with a FabH variant that preferentially uses branched-chain acyl-CoA precursors. morressier.com To increase the supply of these branched precursors (e.g., isovaleryl-CoA, which would lead to an odd-numbered iso-fatty acid), the upstream pathway involving the 2-oxoacid dehydrogenase complex (BKD) is often overexpressed. morressier.com Engineering efforts have successfully increased the production of BCFAs to hundreds of milligrams per liter, constituting a high percentage of the total fatty acids produced by the engineered cells. morressier.com Systems metabolic engineering, which combines genetic modification with systems biology and synthetic biology tools, continues to advance the design of microbial cell factories for the efficient production of specific fatty acids. nih.gov

**Table 2: Genetic Engineering Strategies for Branched-Chain Fatty Acid (BCFA) Production in *E. coli***

| Genetic Modification Target | Strategy | Desired Outcome | Reference |

|---|---|---|---|

| FabH | Replace native E. coli FabH with a branched-chain specific FabH | Increase incorporation of branched starter units | morressier.com |

| BKD Pathway | Overexpress genes for the 2-oxoacid dehydrogenase complex | Enhance supply of branched-chain acyl-CoA precursors | morressier.com |

| Protein Lipoylation Pathway | Engineer a complementary pathway | Alleviate toxicity caused by BKD overexpression | morressier.com |

| FadE | Delete β-oxidation pathway gene | Prevent degradation of fatty acid products | nih.gov |

| tesA | Overexpress thioesterase | Increase release of free fatty acids from the synthase complex | nih.gov |

Synthesis of Analogues and Derivatives for Research Probes

The synthesis of analogues and derivatives of 13-methylpentadecanoic acid is a critical area of research for developing molecular probes. These probes are instrumental in elucidating the metabolic pathways, biological functions, and therapeutic potential of this branched-chain fatty acid. Methodologies such as isotopic labeling and the synthesis of structurally modified derivatives are key to advancing our understanding.

Isotopic Labeling for Metabolic Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. While specific studies detailing the isotopic labeling of 13-methylpentadecanoic acid are not extensively documented in publicly available research, the general principles of fatty acid labeling can be applied. Stable isotopes, such as carbon-13 (¹³C), are commonly used for these purposes.

The synthesis of ¹³C-labeled 13-methylpentadecanoic acid would likely involve the introduction of ¹³C atoms at specific positions within the molecule. For instance, ¹³C could be incorporated into the carboxyl group or at various points along the carbon chain. The synthesis of ¹³C-labeled tetradecanoic acids, for example, has been achieved by methods such as using K¹³CN to introduce the label at the carbonyl carbon, or by alkylation of diethyl sodio-malonate with a ¹³C-labeled bromododecane to label the third carbon position. nih.govresearchgate.net These established synthetic routes for other fatty acids could be adapted for 13-methylpentadecanoic acid.

Once synthesized, these isotopically labeled probes can be introduced into cell cultures or animal models. Their journey through various metabolic pathways can then be monitored using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov This allows researchers to identify the enzymes that act on 13-methylpentadecanoic acid, the metabolites that are formed, and its incorporation into complex lipids. This approach provides invaluable insights into the roles of branched-chain fatty acids in health and disease.

Synthesis of Modified Derivatives for Structure-Activity Relationship Studies

The synthesis of modified derivatives of 13-methylpentadecanoic acid is essential for conducting structure-activity relationship (SAR) studies. These studies aim to understand how specific structural features of a molecule influence its biological activity. By systematically altering the structure of 13-methylpentadecanoic acid and evaluating the biological effects of these changes, researchers can identify the key chemical moieties responsible for its activity and potentially design more potent or selective compounds.

An example of such an approach can be seen in the study of branched-chain fatty acids (BCFAs) and their anticancer properties. To expand the SAR, homologous series of both saturated and cis-Δ11 unsaturated BCFAs with varying branching group sizes (methyl, ethyl, propyl, and butyl) were synthesized. nih.gov These derivatives were then tested for their activity against human cancer cell lines. The findings from this research indicated that larger branching groups tended to decrease the anticancer activity, whereas the introduction of a cis-Δ11 double bond into the alkyl chain significantly enhanced it. nih.gov

Another example of a synthesized derivative is 2-methoxy-14-methylpentadecanoic acid, which was identified in the sponge Agelas dispar and its structure confirmed through total synthesis. nih.gov While this synthesis was primarily for structural confirmation, such methoxy (B1213986) derivatives could be utilized as research probes to investigate the effects of substitution near the carboxylic acid group on biological activity.

The table below summarizes examples of synthetic modifications to branched-chain fatty acids and their implications for SAR studies.

| Modification | Example Compound(s) | Rationale for Synthesis | Impact on Biological Activity (if studied) | Reference |

| Variation of branching group size | Ethyl-, propyl-, and butyl-branched fatty acids | To determine the effect of the size of the alkyl branch on anticancer activity. | Larger branching groups were found to be detrimental to anticancer activity. | nih.gov |

| Introduction of unsaturation | cis-Δ11 unsaturated branched-chain fatty acids | To investigate the influence of a double bond in the alkyl chain on anticancer activity. | The presence of a cis-Δ11 double bond significantly improved anticancer activity. | nih.gov |

| Substitution on the main chain | 2-methoxy-14-methylpentadecanoic acid | To confirm the structure of a naturally occurring fatty acid. Such derivatives can be used to probe the importance of functional groups near the carboxylic acid. | Not explicitly studied for SAR in the cited research. | nih.gov |

These synthetic approaches provide crucial tools for dissecting the molecular pharmacology of 13-methylpentadecanoic acid and for the rational design of novel therapeutic agents based on its structure.

Advanced Analytical Techniques in Research

Chromatographic Separations for Complex Biological Matrices

Chromatography is a fundamental technique for isolating 13-methylpentadecanoic acid from the myriad of other compounds present in biological materials. ugent.be The choice of chromatographic method is dictated by the physicochemical properties of the fatty acid and the nature of the sample matrix.

Gas Chromatography (GC) and High-Resolution GC

Gas chromatography (GC) is a powerful and widely used technique for the analysis of fatty acids, including 13-methylpentadecanoic acid. ugent.berestek.com Due to their low volatility, fatty acids are typically converted into more volatile ester derivatives, most commonly fatty acid methyl esters (FAMEs), prior to GC analysis. ugent.berestek.com This derivatization process increases the volatility and thermal stability of the compounds, making them amenable to gas chromatographic separation. restek.com

High-resolution gas chromatography, employing long capillary columns, provides the high efficiency required to separate complex mixtures of fatty acid isomers. restek.comsigmaaldrich.com For instance, highly polar 100% biscyanopropyl polysiloxane capillary columns are utilized for their exceptional ability to resolve cis and trans isomers of fatty acids. sigmaaldrich.com The use of a flame ionization detector (FID) is common due to its high sensitivity and stability for quantifying FAMEs. researchgate.net

Key GC columns for FAME analysis:

SP™-2560: A highly polar column specified in official methods for detailed cis/trans FAME analysis. sigmaaldrich.com

Carbowax-type (polyethylene glycol) phases: Typically used for the analysis of saturated and unsaturated fatty acid methyl esters. restek.com

Biscyanopropyl phases: Used to resolve cis and trans isomers of polyunsaturated fatty acids. restek.com

A study on the preorbital gland secretion of the sika deer identified 13-methyltetradecanoic acid, a related branched-chain fatty acid, using GC-MS analysis. nih.gov Similarly, research on the fatty acid composition of lichens utilized GC-FID-MS to unambiguously determine their fatty acid profiles, including branched-chain fatty acids like 13-methyltetradecanoic acid. cambridge.org

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)

High-performance liquid chromatography (HPLC) offers an alternative to GC for fatty acid analysis, particularly for less volatile or thermally sensitive compounds. ugent.be While GC is often preferred for broad fatty acid profiling, HPLC can be advantageous for specific applications. ajol.info For instance, a method for the simultaneous determination of 13 different organic acids in the liquid culture media of edible fungi was developed using HPLC with a UV-visible detector. nih.gov Optimization of HPLC conditions, such as the mobile phase composition, column temperature, and flow rate, is crucial for achieving good separation and resolution of target analytes. nih.govshimadzu.com

Supercritical fluid chromatography (SFC) is an advanced technique that combines aspects of both gas and liquid chromatography. nih.gov It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov SFC can offer faster and more efficient separations compared to HPLC in some cases. afmps.be Its applicability ranges from non-polar to polar compounds, making it a versatile platform. nih.gov While specific applications of SFC for the direct analysis of 13-methylpentadecanoic acid are not widely documented, the technique holds promise for fatty acid analysis due to the low viscosity and high diffusivity of the supercritical fluid mobile phase, which can lead to rapid analyses. afmps.belabtorg.kz

Preparation of Volatile Derivatives (e.g., methyl esters, trimethylsilyl (B98337) esters) for Analysis

To facilitate analysis by gas chromatography, non-volatile compounds like 13-methylpentadecanoic acid must be converted into volatile derivatives. ugent.berestek.com This derivatization process is a critical step in the analytical workflow.

Fatty Acid Methyl Esters (FAMEs): The most common derivatization method for fatty acids is the formation of fatty acid methyl esters (FAMEs). aocs.org This is typically achieved through esterification or transesterification reactions. aocs.org

Acid-catalyzed esterification: This method involves reacting the fatty acid with an alcohol, such as methanol, in the presence of an acid catalyst like anhydrous hydrogen chloride, sulfuric acid, or boron trifluoride-methanol. aocs.orgnih.gov For example, a common reagent is a 5% solution of anhydrous hydrogen chloride in methanol. aocs.org The reaction mixture is typically heated to ensure complete derivatization. nih.govsigmaaldrich.com

Saponification followed by methylation: In this two-step process, the lipids are first hydrolyzed using a base (saponification) to yield free fatty acids, which are then esterified using an acid catalyst. nih.gov

The choice of catalyst and reaction conditions can influence the yield and accuracy of the FAME analysis. nih.gov For instance, alkaline catalysts may result in lower levels of long-chain unsaturated FAMEs compared to acidic catalysts. nih.gov

Trimethylsilyl (TMS) Esters: Another type of volatile derivative is the trimethylsilyl (TMS) ester. aocs.org These are prepared by reacting the fatty acid with a silylating agent, such as hexamethyldisilazane (B44280) and trichloromethylsilane. aocs.org However, TMS esters are sensitive to moisture and require the use of non-polar silicone GC columns, which may offer lower resolving power than the polar columns used for FAME analysis. aocs.org

In some cases, other derivatives like picolinyl esters or pyrrolidides are prepared for specific structural elucidation purposes using GC-MS. ajol.infodsmz.de

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS) is a highly sensitive and specific detection technique that is often coupled with chromatographic separation methods for the definitive identification and quantification of compounds like 13-methylpentadecanoic acid. ugent.be

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Profiling

The combination of gas chromatography with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids. researchgate.netresearchgate.net After the FAMEs are separated by the GC column, they enter the mass spectrometer, where they are ionized and fragmented. dsmz.de The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the structural identification of the compound by comparing it to mass spectral libraries. cambridge.orgdsmz.de

GC-MS has been instrumental in identifying 13-methylpentadecanoic acid and related branched-chain fatty acids in various biological samples. For example, GC-MS analysis of lipids from the sponge Amphimedon complanata led to the identification of 2-methoxy-13-methylpentadecanoic acid. researchgate.net In another study, GC-MS was used to identify a series of fatty acid methyl esters, including those of branched-chain acids, in a marine bacterium. researchgate.net The technique is also used for fatty acid profiling in diverse organisms, such as sika deer and lichens. nih.govcambridge.org For unambiguous identification, retention times from the GC are used in conjunction with the mass spectral data. researchgate.netresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Targeted Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is particularly well-suited for the targeted analysis of specific compounds in complex mixtures. spectroscopyonline.com This method is valuable for quantifying low-abundance fatty acids and their metabolites. creative-proteomics.com

In a typical LC-MS/MS workflow for fatty acid analysis, the compounds are first separated by HPLC. spectroscopyonline.com The eluent from the HPLC column is then introduced into the mass spectrometer. In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) corresponding to the target analyte is selected, fragmented, and a specific fragment ion (the product ion) is detected. spectroscopyonline.com This process, known as multiple reaction monitoring (MRM), significantly enhances the specificity and sensitivity of the analysis, allowing for accurate quantification even in complex biological matrices like tissue homogenates or cell extracts. spectroscopyonline.comnih.gov

While GC-MS is more common for broad fatty acid profiling, LC-MS/MS is the method of choice for targeted, quantitative studies of specific fatty acids and their oxygenated derivatives (oxylipins). creative-proteomics.comspectroscopyonline.com For some short-chain fatty acids, derivatization is employed to improve their retention on LC columns and their ionization efficiency in the mass spectrometer. shimadzu.com.au

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural analysis of fatty acids, providing detailed information about the carbon skeleton and the position of functional groups. aocs.orgnumberanalytics.com

The precise structure of 13-methylpentadecanoic acid can be unequivocally confirmed using ¹H and ¹³C NMR spectroscopy.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a branched-chain fatty acid, specific signals allow for the assignment of protons at different positions. aocs.orgmagritek.com

The terminal methyl group (at C15) and the branching methyl group (at C13) produce distinct signals. The terminal methyl typically appears as a triplet, while the branching methyl group appears as a doublet due to coupling with the adjacent methine proton. aocs.org

The methine proton (-CH-) at the branch point (C13) shows a characteristic multiplet. aocs.org

The methylene (B1212753) protons (-(CH₂)n-) of the long aliphatic chain create a large, overlapping signal region around 1.2-1.4 ppm. magritek.com

The methylene protons alpha (α-CH₂) and beta (β-CH₂) to the carboxylic acid group appear at distinct, downfield chemical shifts (typically around 2.3 ppm and 1.6 ppm, respectively). magritek.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides even greater resolution for the individual carbon atoms in the fatty acid chain. aocs.orgmagritek.com

The carbonyl carbon (C1) of the carboxylic acid is the most downfield signal, typically appearing in the 170-185 ppm range. libretexts.org

The carbons of the methyl groups (C16 and the branch at C13) have unique, upfield chemical shifts. uc.pt

The methine carbon at the branch point (C13) is clearly distinguishable from the methylene carbons of the main chain.

The long chain of methylene carbons produces a series of signals in a narrow range (approx. 20-35 ppm), though carbons near the ends of the chain or the carboxylic acid group can be resolved individually. libretexts.orguc.pt

The following table summarizes predicted and experimentally observed chemical shifts for long-chain anteiso-fatty acids, providing a basis for the structural assignment of 13-methylpentadecanoic acid.

| Carbon Atom Position | Typical ¹³C Chemical Shift (ppm) | Notes |

| 1 (C=O) | 179-181 | Carbonyl carbon of the carboxylic acid. |

| 2 (α-CH₂) | 34-35 | Methylene group adjacent to the carbonyl. |

| 3 (β-CH₂) | 24-25 | Methylene group beta to the carbonyl. |

| (CH₂)n | 29-32 | Main methylene chain carbons. |

| 12 (CH₂) | ~36.8 | Methylene adjacent to the methine. |

| 13 (CH) | ~34.1 | Methine carbon at the branch point. |

| 14 (CH₂) | ~26.9 | Methylene group attached to the methine. |

| 15 (CH₃) | ~11.4 | Terminal methyl group. |

| 13-CH₃ | ~19.1 | Branching methyl group. |

This interactive table is based on generalized data for anteiso-fatty acids and may be refined with specific experimental values for 13-methylpentadecanoic acid. uc.ptresearchgate.netbeilstein-journals.org

Determining the absolute stereochemistry (R or S configuration) at the chiral center (C13) of 13-methylpentadecanoic acid requires more advanced techniques. While standard NMR can confirm the constitution, it cannot typically distinguish between enantiomers.

Methods for stereochemical analysis often involve converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent, also known as a chiral auxiliary. These diastereomers can then be distinguished by NMR because they have different physical properties and, therefore, different NMR spectra. For example, Pirkle's reagent can be used to determine the absolute configuration of molecules. si.edu

Alternatively, advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used on these diastereomeric derivatives. longdom.org These methods provide information about through-space proximity of atoms, which can help to establish the relative and absolute stereochemistry. longdom.org While COSY techniques are excellent for determining through-bond connectivity, they are often used in conjunction with NOESY or ROESY for a complete stereochemical assignment. longdom.org

Isotopic Analysis and Fluxometry

Isotopic analysis provides powerful insights into the origin and metabolic fate of 13-methylpentadecanoic acid.

Compound-Specific Isotope Analysis (CSIA) measures the natural abundance ratio of stable isotopes (e.g., ¹³C/¹²C) in a specific compound isolated from a complex mixture. niwa.co.nz This is typically performed using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). niwa.co.nzresearchgate.net The sample is first separated by GC, and then each compound is combusted to CO₂, which is then analyzed by the IRMS to determine its carbon isotope ratio (δ¹³C). niwa.co.nz

The δ¹³C value of 13-methylpentadecanoic acid can act as a fingerprint, providing clues to its source. For example, branched-chain fatty acids produced by bacteria often have distinct δ¹³C values compared to straight-chain fatty acids from phytoplankton or terrestrial plants. plos.orgfrontiersin.org In studies of dairy products, methyl-branched fatty acids were found to be the most depleted in ¹³C compared to odd- and even-chain straight-chain fatty acids, suggesting they originate from different sources or biosynthetic pathways. researchgate.net This technique is crucial in microbial ecology, food science, and geochemistry for tracing the flow of carbon through ecosystems. frontiersin.orgnih.govd-nb.info

| Fatty Acid Type | Typical δ¹³C Range (‰) in Dairy | Source/Notes |

| Methyl-Branched (e.g., anteiso-C16:0) | -32.0 to -37.6 | Most depleted in ¹³C, linked to bacterial sources. |

| Odd-Chain (C15:0, C17:0) | -29.0 to -33.0 | Depleted, but less so than branched-chain. |

| Even-Chain (C14:0, C16:0) | -25.4 to -31.0 | Most enriched in ¹³C. |

This interactive table is based on data from a study on dairy fats and illustrates the distinct isotopic signatures of different fatty acid classes. researchgate.net

Metabolic flux analysis uses isotopically labeled tracers to follow the path of atoms through metabolic networks, providing a dynamic view of cellular metabolism. bitesizebio.comd-nb.info In this context, cells or organisms are supplied with a substrate enriched in a stable isotope, such as ¹³C-labeled glucose or amino acids.

13-Methylpentadecanoic acid is synthesized in some organisms from precursors derived from branched-chain amino acids (BCAAs), specifically isoleucine. nih.govnih.gov By supplying ¹³C-labeled isoleucine, researchers can trace the incorporation of the labeled carbons into the fatty acid backbone. Subsequent analysis by MS or NMR can quantify the level of ¹³C enrichment in 13-methylpentadecanoic acid and its metabolic products. bitesizebio.comnih.gov

These tracing experiments are essential for:

Confirming biosynthetic pathways: Demonstrating the direct precursor-product relationship between isoleucine and anteiso-fatty acids. nih.gov

Quantifying metabolic rates: Measuring the rate of de novo synthesis of branched-chain fatty acids under various conditions. d-nb.info

Understanding metabolic regulation: Investigating how factors like nutrient availability affect the flux through BCAA catabolism and into fatty acid synthesis. nih.govdiva-portal.org

For example, such studies have shown that in Staphylococcus aureus, the metabolism of isoleucine is a major determinant of the amount of anteiso-fatty acids in the cell membrane. nih.gov This type of metabolic tracing is a cornerstone of systems biology, helping to build quantitative models of complex metabolic networks. nih.gov

Emerging Research Perspectives and Future Directions

Systems Biology and Metabolomics Integration

The integration of systems biology and metabolomics is providing unprecedented insights into the roles of specific lipids like 13-methylpentadecanoic acid in complex biological systems. These approaches allow for a holistic understanding of how this branched-chain fatty acid (BCFA) is synthesized, regulated, and connected to broader metabolic networks.

Lipidomics, the large-scale study of lipids, has been instrumental in identifying and quantifying 13-methylpentadecanoic acid in a variety of organisms. As a major component of bacterial membrane lipids, this anteiso-BCFA is crucial for maintaining membrane fluidity and function. lipotype.com Its presence is not limited to bacteria; it has also been identified in marine organisms and plants. nih.govnih.gov

Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) have enabled detailed lipidomic profiling. nih.gov For instance, lipidomic analysis of the protozoan Angomonas deanei revealed the presence of various branched-chain fatty acids, highlighting their potential physiological roles in adapting to different environmental conditions. nih.gov In bacteria, iso- and anteiso-methyl branched fatty acids are key biomarkers that distinguish them from fungi and algae. nih.gov The comprehensive profiling of lipidomes across diverse species is crucial for understanding the distribution and functional significance of 13-methylpentadecanoic acid.

Network analysis of fatty acid metabolism allows researchers to visualize and analyze the complex web of reactions that govern the synthesis and degradation of fatty acids. These networks, which are similar in representation to Petri nets, map the flow of metabolites through various pathways. researchgate.net By applying constraints to these models, such as the overproduction of specific anteiso-BCFAs, researchers can predict the necessary genetic modifications to achieve desired outcomes. researchgate.net

For instance, a model of the branched-chain amino acid metabolic pathway can be used to predict gene knockouts or overexpressions that would lead to an increased production of anteiso-C15 and anteiso-C17 fatty acids. researchgate.net This type of analysis is invaluable for understanding the regulatory hubs and bottlenecks in BCFA synthesis, paving the way for targeted genetic engineering strategies. The integration of transcriptomics and metabolomics data further enhances these models by linking changes in gene expression to alterations in metabolite levels, providing a more complete picture of the metabolic landscape.

Genetic Engineering Approaches for Biosynthetic Pathway Modulation

The unique properties of branched-chain fatty acids have spurred interest in their biotechnological production. Genetic engineering of microorganisms offers a promising avenue for the enhanced synthesis of 13-methylpentadecanoic acid and other valuable BCFAs.

Microorganisms such as Escherichia coli and Bacillus subtilis have been successfully engineered to produce BCFAs. nih.govglbrc.org The strategies employed often involve the overexpression of key enzymes in the fatty acid synthesis pathway and the knockout of genes involved in competing pathways or feedback inhibition. glbrc.org

The synthesis of BCFAs begins with branched-chain acyl-CoA primers, which are derived from the catabolism of branched-chain amino acids. nih.gov For the production of anteiso fatty acids like 13-methylpentadecanoic acid, the precursor is 2-methylbutyryl-CoA, derived from isoleucine. nih.gov Engineering efforts have focused on increasing the pool of these precursors. For example, overexpressing genes such as ilvA (threonine deaminase) and deleting regulatory genes like codY can lead to an overproduction of branched-chain amino acids and, consequently, BCFAs. researchgate.net

Below is a table summarizing some of the genetic engineering strategies used to enhance BCFA production in microbial strains.

| Organism | Genetic Modification | Outcome |

| Escherichia coli | Overexpression of acetyl-CoA carboxylase (ACCase), thioesterases (TE), and fatty acyl-CoA synthase (FadD); knockout of acyl-CoA dehydrogenase (fadE) | Increased flux through the fatty acid pathway for improved production of free fatty acids and acyl-CoAs. nih.gov |

| Bacillus subtilis | Overexpression of ilvA gene; deletion of codY gene | Overproduction of branched-chain amino acids, leading to increased BCFA synthesis. researchgate.net |

These engineered strains can serve as "cell factories" for the sustainable production of BCFAs for various industrial applications. nih.gov

Understanding the native regulatory networks governing BCFA synthesis is crucial for successful metabolic engineering. In many Gram-positive bacteria, the transcription factor FapR acts as a master repressor of fatty acid biosynthesis genes. nih.gov FapR's activity is controlled by the intracellular concentration of malonyl-CoA, the first committed metabolite in the fatty acid synthesis pathway. nih.gov When malonyl-CoA levels are low, FapR binds to DNA and represses the expression of fatty acid synthesis genes. nih.gov

Another key regulatory point is the initiation step of fatty acid synthesis, catalyzed by β-ketoacyl-ACP synthase III (FabH). nih.gov The availability of different acyl-CoA primers (acetyl-CoA for straight-chain fatty acids, and branched-chain acyl-CoAs for BCFAs) at this step is a major determinant of the final fatty acid composition of the cell membrane. nih.gov Studies in Staphylococcus aureus have shown that the ratio of short-chain acyl-CoA primers available to FabH directly influences the proportion of straight-chain, iso-, and anteiso-fatty acids in the membrane phospholipids (B1166683). nih.gov

Research has also shown that BCFAs themselves can influence the expression of genes involved in lipid metabolism and inflammation in human cells. For example, in human adipocytes, certain BCFAs can decrease the expression of genes involved in lipid synthesis (with the exception of FASN) and those that encode pro-inflammatory proteins. mdpi.comnih.govresearchgate.net This suggests a complex feedback mechanism where the products of fatty acid synthesis can regulate the expression of the very genes responsible for their production and downstream effects.

Role in Host-Microbe Interactions

The gut microbiota produces a vast array of metabolites, including fatty acids, that can significantly influence host physiology, particularly immune responses. While the specific role of 13-methylpentadecanoic acid in host-microbe interactions is an emerging area of research, the broader class of microbial fatty acids is known to be immunomodulatory.

Dietary fatty acids can shape the composition of the gut microbiota, which in turn affects the production of metabolites like short-chain fatty acids (SCFAs). nih.govmdpi.com These microbial SCFAs, such as butyrate, propionate, and acetate, are well-known for their role in maintaining gut homeostasis and modulating immune responses. mdpi.comnih.govresearchgate.net They can suppress inflammation by inhibiting the activation of NF-κB and reducing the production of pro-inflammatory cytokines. mdpi.com